molecular formula C13H18O9 B13860586 1,2,3,5-Tetra-O-acetyl beta-D-Ribofuranose-13C5

1,2,3,5-Tetra-O-acetyl beta-D-Ribofuranose-13C5

Cat. No.: B13860586
M. Wt: 323.24 g/mol
InChI Key: IHNHAHWGVLXCCI-SKYAMXHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,5-Tetra-O-acetyl beta-D-Ribofuranose-13C5 is a chemically modified sugar derivative. It is an acetylated form of beta-D-ribofuranose, where the hydroxyl groups at positions 1, 2, 3, and 5 are replaced with acetyl groups. This compound is often used as a precursor in the synthesis of nucleosides and other biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,5-Tetra-O-acetyl beta-D-Ribofuranose-13C5 can be synthesized through the acetylation of beta-D-ribofuranose. The process involves the reaction of beta-D-ribofuranose with acetic anhydride in the presence of a catalyst such as sodium acetate or pyridine. The reaction is typically carried out under reflux conditions to ensure complete acetylation .

Industrial Production Methods

In industrial settings, the production of this compound involves the acetylation of nucleosides followed by crystallization. The process includes the degradation of nucleotides, acetylation, and subsequent crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

1,2,3,5-Tetra-O-acetyl beta-D-Ribofuranose-13C5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2,3,5-Tetra-O-acetyl beta-D-Ribofuranose-13C5 has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,3,5-Tetra-O-acetyl beta-D-Ribofuranose-13C5 involves its conversion to beta-D-ribofuranose through hydrolysis. The beta-D-ribofuranose can then participate in various biochemical pathways, including nucleoside synthesis. The acetyl groups protect the hydroxyl groups during chemical reactions, allowing for selective modifications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,5-Tetra-O-acetyl beta-D-Ribofuranose-13C5 is unique due to its specific acetylation pattern, which provides distinct chemical properties and reactivity. This makes it particularly useful in nucleoside synthesis and other biochemical applications .

Properties

Molecular Formula

C13H18O9

Molecular Weight

323.24 g/mol

IUPAC Name

[(2R,3R,4R,5S)-3,4,5-triacetyloxy(2,3,4,5-13C4)oxolan-2-yl](113C)methyl acetate

InChI

InChI=1S/C13H18O9/c1-6(14)18-5-10-11(19-7(2)15)12(20-8(3)16)13(22-10)21-9(4)17/h10-13H,5H2,1-4H3/t10-,11-,12-,13-/m1/s1/i5+1,10+1,11+1,12+1,13+1

InChI Key

IHNHAHWGVLXCCI-SKYAMXHWSA-N

Isomeric SMILES

CC(=O)O[13CH2][13C@@H]1[13C@H]([13C@H]([13C@@H](O1)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.